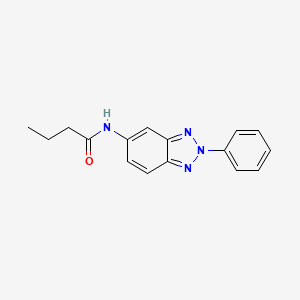

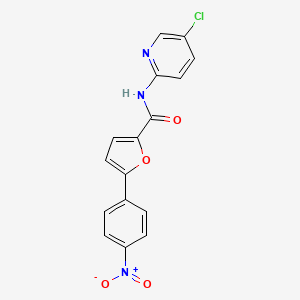

N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamide, also known as dichlofluanid, is a fungicide that has been widely used in agriculture to prevent the growth of fungi on crops. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In recent years, there has been increasing interest in the scientific community to study the properties and potential applications of dichlofluanid in various fields.

Wirkmechanismus

The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided involves the inhibition of energy metabolism in cells. It targets the mitochondrial respiratory chain and disrupts the electron transport chain, leading to a decrease in ATP production. This results in the death of the cell or organism, making N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided an effective fungicide and biocide.

Biochemical and Physiological Effects

Dichlofluanid has been shown to have several biochemical and physiological effects on organisms. In bacteria and fungi, it can inhibit the synthesis of cell wall components and disrupt membrane integrity. In animal cells, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided can induce oxidative stress and activate apoptotic pathways. It has also been shown to have immunomodulatory effects, such as increasing the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

Dichlofluanid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a low toxicity profile. It can be used in a wide range of concentrations and can be easily dissolved in common solvents. However, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has some limitations, such as its low solubility in water and its potential to interact with other compounds in complex mixtures.

Zukünftige Richtungen

There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided. In medicine, further studies are needed to investigate its potential as an antimicrobial agent and cancer treatment. In materials science, there is potential for the development of new flame retardants and corrosion inhibitors based on N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided. In environmental science, more research is needed to understand the long-term effects of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided on ecosystems and to develop sustainable biocide strategies. Overall, the diverse range of potential applications for N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided makes it an interesting and promising area of research.

Synthesemethoden

Dichlofluanid can be synthesized through a multistep process starting from 2-thiophenecarboxylic acid and 2,4-dichlorobenzylamine. The reaction involves the formation of an amide bond between the two compounds, followed by a series of purification steps to obtain the final product. The synthesis of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been well-established, and several variations of the process have been reported in the literature.

Wissenschaftliche Forschungsanwendungen

Dichlofluanid has been studied extensively for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been shown to have antimicrobial properties and can inhibit the growth of several types of bacteria and fungi. It has also been investigated for its potential use in cancer treatment, as it can induce apoptosis in cancer cells.

In materials science, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been used as a coating material for metal surfaces to prevent corrosion. It has also been studied for its potential use as a flame retardant in polymers and textiles. In environmental science, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been shown to have low toxicity to aquatic organisms and can be used as a biocide in water treatment.

Eigenschaften

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS/c14-10-4-3-9(12(15)6-10)8-16-13(17)7-11-2-1-5-18-11/h1-6H,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFVFPJVWXQHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,4-Dichloro-benzyl)-2-thiophen-2-yl-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)

![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)